molecular formula C17H16O4 B14491873 Terephthalic acid, phenyl propyl ester CAS No. 63663-16-1

Terephthalic acid, phenyl propyl ester

Cat. No.: B14491873
CAS No.: 63663-16-1
M. Wt: 284.31 g/mol
InChI Key: SWCRBLYVGHEMHS-UHFFFAOYSA-N
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Description

Overview of Terephthalic Acid as a Fundamental Chemical Building Block

Terephthalic acid (TPA), systematically named benzene-1,4-dicarboxylic acid, is an organic compound with the chemical formula C₆H₄(COOH)₂. chemicalbook.com It is a white, crystalline solid that sublimes at high temperatures rather than melting. chemicalbook.com Structurally, it is a dicarboxylic acid featuring a central benzene (B151609) ring to which two carboxyl groups are attached at para positions (positions 1 and 4). penpet.com This symmetrical structure is key to its function as a monomer in the production of linear polymers. penpet.com

Virtually the entire global production of terephthalic acid is dedicated to its role as a precursor for polyesters, most notably polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.orgchemicalbook.com PET is a ubiquitous material used in the manufacturing of plastic bottles, packaging, and synthetic fibers for clothing. wikipedia.orgchemicalbook.com The rigidity of the aromatic ring in the TPA molecule imparts significant stiffness, strength, and thermal stability to the resulting polymers. Beyond PET, terephthalic acid is also a crucial component in the synthesis of other engineering polymers like polybutylene terephthalate (PBT) and polytrimethylene terephthalate (PTT), as well as certain polyamides and plasticizers like dioctyl terephthalate. wikipedia.orgchemicalbook.com Its importance as a high-volume commodity chemical underscores its status as a fundamental building block in the chemical industry. chemicalbook.com

Significance of Esterification in Aromatic Dicarboxylic Acid Derivatives

Esterification is a chemical reaction that forms an ester as the product, typically from the reaction of a carboxylic acid and an alcohol. chempedia.info In the context of aromatic dicarboxylic acids like terephthalic acid, this reaction is of paramount importance as it is the primary method for converting the acid into its more versatile and processable derivatives. The direct esterification of terephthalic acid with a diol, such as ethylene (B1197577) glycol, is a condensation reaction that forms the ester linkages of a polyester (B1180765) chain, with water as a byproduct. xometry.comresearchgate.net

The significance of esterification lies in its ability to modify the properties of the parent acid, transforming the high-melting and poorly soluble terephthalic acid into a wide array of esters with tailored characteristics. chemicalbook.com For instance, the reaction of TPA with short-chain diols produces high-molecular-weight polymers like PET, which are known for their mechanical strength and clarity. ugent.be Conversely, esterification with longer-chain or branched alcohols can yield monomeric or oligomeric esters that function as plasticizers, which are additives used to increase the flexibility and workability of polymers like polyvinyl chloride (PVC). nih.gov The choice of alcohol and reaction conditions allows for precise control over the final properties of the terephthalate ester, making esterification a critical tool for developing materials for a vast range of applications. ugent.be

Contextualization of Phenyl Propyl Esters within Terephthalate Chemistry

"Terephthalic acid, phenyl propyl ester" is an aromatic ester derived from the formal condensation of terephthalic acid with both a phenyl group and a propyl group. Its structure suggests a diester of terephthalic acid where one carboxyl group is esterified with phenol (B47542) and the other with propanol (B110389), or a monoester with a more complex alcohol. More specifically, the identified compound with CAS number 63663-16-1 is 4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate. smolecule.com

This particular ester fits into the broader category of terephthalates that can be used as specialty plasticizers or as intermediates in chemical synthesis. smolecule.com While large-scale polymers like PET are formed from diols, smaller, non-polymeric esters are created using monohydric alcohols. The presence of both an aromatic (phenyl) and an aliphatic (propyl) group in the ester moieties suggests a compound with properties that are intermediate between purely aromatic and purely aliphatic esters. Aromatic groups in plasticizers generally enhance compatibility with aromatic polymers and contribute to the flexibility of the final product, while the aliphatic chain length can influence volatility and low-temperature performance. nih.gov Compounds like "this compound" are therefore part of a diverse family of terephthalate derivatives designed to meet specific performance requirements in materials science, distinct from the high-molecular-weight polymers that dominate terephthalic acid consumption. smolecule.com

Below are the key identification and property details for this compound:

PropertyValue
CAS Number 63663-16-1
IUPAC Name 4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Canonical SMILES CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
InChI Key SWCRBLYVGHEMHS-UHFFFAOYSA-N

Historical Development of Terephthalic Acid Derivatives Research

The journey of terephthalic acid and its derivatives began in 1846 when the French chemist Amédée Cailliot first isolated the acid from turpentine. wikipedia.org For nearly a century, it remained a chemical curiosity with no significant applications. The impetus for research into its derivatives came with the pioneering work on synthetic polymers in the early 20th century.

The story of polyester, the most significant derivative of terephthalic acid, started in the late 1920s and 1930s with the work of Wallace Carothers at DuPont. qualitynylonrope.comwikipedia.org While Carothers successfully synthesized aliphatic polyesters, his primary focus shifted to polyamides, leading to the invention of nylon. qualitynylonrope.com The critical breakthrough for aromatic polyesters occurred in the United Kingdom. In 1941, British scientists John Rex Whinfield and James Tennant Dickson, working at the Calico Printers' Association, patented polyethylene terephthalate (PET), which they created by reacting terephthalic acid with ethylene glycol. xometry.comqualitynylonrope.comthoughtco.com

Following this discovery, Imperial Chemical Industries (ICI) began producing the first polyester fiber, Terylene, in 1941. thoughtco.com In 1946, DuPont purchased the U.S. rights from ICI and subsequently commercialized its own polyester fiber as Dacron and polyester film as Mylar. xometry.comqualitynylonrope.com Terephthalic acid only became industrially important after World War II, with production methods evolving from nitric acid oxidation of p-xylene (B151628) to more efficient catalytic air oxidation processes. wikipedia.org The 1970s saw a rapid expansion of the polyester industry, cementing the role of terephthalic acid derivatives as indispensable materials in the modern world. qualitynylonrope.com

A timeline of these key developments is presented below:

YearMilestone
1846 Terephthalic acid first isolated by Amédée Cailliot. wikipedia.org
1926 Wallace Carothers begins research on synthetic polymers, including polyesters, at DuPont. qualitynylonrope.com
1941 John Whinfield and James Dickson patent polyethylene terephthalate (PET). qualitynylonrope.comthoughtco.com
1941 Imperial Chemical Industries (ICI) creates the first polyester fiber, Terylene. thoughtco.com
1946 DuPont purchases the U.S. rights for PET from ICI. qualitynylonrope.comwikipedia.org
Post-WWII Terephthalic acid becomes industrially significant with improved production methods. wikipedia.org
1950s DuPont commercializes Dacron fiber and Mylar film. xometry.comqualitynylonrope.com
1970s The polyester industry undergoes rapid global expansion. qualitynylonrope.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63663-16-1

Molecular Formula

C17H16O4

Molecular Weight

284.31 g/mol

IUPAC Name

4-O-phenyl 1-O-propyl benzene-1,4-dicarboxylate

InChI

InChI=1S/C17H16O4/c1-2-12-20-16(18)13-8-10-14(11-9-13)17(19)21-15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

SWCRBLYVGHEMHS-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms for Terephthalic Acid, Phenyl Propyl Ester

Direct Esterification Approaches

Direct esterification involves the reaction of terephthalic acid with phenyl propanol (B110389). This process typically requires a catalyst to proceed at a reasonable rate and often involves the removal of water to drive the equilibrium towards the formation of the ester product.

Acid-Catalyzed Esterification of Terephthalic Acid with Phenyl Propanol

The classic method for synthesizing esters is the Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. monash.edusmolecule.com In this case, terephthalic acid reacts with phenyl propanol. The reaction is reversible, and the removal of water, often by azeotropic distillation, is necessary to achieve high yields.

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfer and elimination of water lead to the formation of the ester.

Titanium Tetrachloride-Assisted Direct Esterification Protocols

Titanium tetrachloride (TiCl₄) has been demonstrated as an effective coupling reagent for the direct, one-pot formation of esters from carboxylic acids and alcohols under mild and neutral conditions. mdpi.comnih.gov This method avoids the need for strong bases and can produce carboxylic esters in high purity and yields. nih.gov The reaction is efficient with primary alcohols like phenyl propanol. mdpi.comnih.gov

The proposed mechanism suggests that TiCl₄, a strong Lewis acid, interacts with the carboxylic acid to form an adduct. mdpi.comdntb.gov.ua This adduct activates the carboxylic acid for nucleophilic acyl substitution. The alcohol can then directly attack this activated intermediate to form the ester. mdpi.com Alternatively, the initial adduct may react with a chloride ion to form an acid chloride in situ, which then reacts with the alcohol to yield the ester. mdpi.com The versatility of titanium compounds also extends to their use as catalysts in various esterification and transesterification reactions on an industrial scale. monash.edu

Esterification using Carbodiimide Coupling Reagents (e.g., DCC/DMAP)

The Steglich esterification is a mild and efficient method for forming ester linkages, particularly useful for sensitive substrates. organic-chemistry.orgnih.gov This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org

The mechanism begins with the reaction of the carboxylic acid with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This species is not prone to the side reactions that can affect the O-acylisourea and reacts rapidly with the alcohol to produce the desired ester and dicyclohexylurea (DCU), a stable urea (B33335) byproduct. organic-chemistry.orgwikipedia.org The addition of DMAP is crucial for accelerating the reaction and suppressing the formation of N-acylurea byproducts, which can occur through a slow acyl migration in the absence of a potent nucleophile. organic-chemistry.orgorganic-chemistry.org This method is advantageous for its mild reaction conditions, typically at room temperature, and its ability to esterify even sterically demanding and acid-labile substrates. organic-chemistry.orgorganic-chemistry.org

Method Key Reagents General Conditions Advantages Disadvantages
Acid-Catalyzed Esterification Terephthalic Acid, Phenyl Propanol, Strong Acid (e.g., H₂SO₄)Heat, Azeotropic removal of waterInexpensive reagentsHarsh conditions, potential for side reactions
Titanium Tetrachloride-Assisted Terephthalic Acid, Phenyl Propanol, TiCl₄Mild, neutral conditionsHigh purity and yields, no need for basesStoichiometric use of TiCl₄ can be required
DCC/DMAP Coupling Terephthalic Acid, Phenyl Propanol, DCC, DMAPRoom temperature, aprotic solventMild conditions, high yields, good for sensitive substratesFormation of DCU byproduct, cost of reagents

Transesterification Pathways

Transesterification is an alternative route to synthesize Terephthalic acid, phenyl propyl ester, which involves the reaction of a terephthalate (B1205515) ester with phenyl propanol. This method can be advantageous as the starting terephthalate esters, such as dimethyl terephthalate (DMT), are often readily available.

From Terephthalate Esters to Phenyl Propyl Terephthalate

Transesterification involves the exchange of the alcohol group of an ester with another alcohol. smolecule.com For the synthesis of this compound, a common starting material is dimethyl terephthalate (DMT). The reaction of DMT with phenyl propanol, in the presence of a suitable catalyst, results in the formation of the desired ester and methanol (B129727) as a byproduct. google.comgoogle.com The removal of methanol from the reaction mixture is essential to shift the equilibrium towards the product side. scispace.com This process is particularly useful for recycling scrap terephthalate polyesters like polyethylene (B3416737) terephthalate (PET). google.comgoogle.com

Catalytic Systems for Transesterification Reactions

A variety of catalysts can be employed for transesterification reactions. Organometallic compounds, particularly those based on titanium, zirconium, tin, antimony, and zinc, are widely used on an industrial scale. monash.edu For instance, zinc acetate (B1210297) and tetrabutyl titanate have been studied for the transesterification of DMT. scispace.commdpi.com Tin-based catalysts like stannous oxalate (B1200264) are also effective. google.comgoogle.com

The reaction temperatures for transesterification are typically high, often ranging from 160°C to 260°C. google.comgoogle.com The choice of catalyst can influence the reaction rate and selectivity. For example, zinc-modified hydrotalcites have been shown to be selective and reusable catalysts for the transesterification of DMT with ethylene (B1197577) glycol.

In addition to metal-based catalysts, solid basic catalysts such as zinc oxide, magnesium oxide, and hydrotalcites have garnered interest as heterogeneous catalysts for transesterification. mdpi.com Alkali metal carbonates, hydroxides, and alkoxides are also effective catalysts for the transesterification of DMT.

Catalyst Type Examples Typical Reaction Temperature Key Features
Organometallic Compounds Titanium alkoxides, Zinc acetate, Stannous oxalate160-260 °CWidely used in industry, effective for various esters
Solid Basic Catalysts Zinc oxide, Magnesium oxide, HydrotalcitesVariableHeterogeneous, potentially reusable
Alkali Metal Compounds Potassium carbonate, Sodium methoxideVariableEffective for DMT transesterification

Derivatization from Terephthaloyl Chloride

The synthesis of esters from acyl chlorides is a fundamental and highly efficient method in organic chemistry. Utilizing terephthaloyl chloride, the di-acyl chloride of terephthalic acid, provides a highly reactive precursor for the formation of terephthalate diesters, including the phenyl propyl derivative.

Reaction of Terephthaloyl Chloride with Phenyl Propanol

The synthesis of this compound from terephthaloyl chloride and 3-phenyl-1-propanol (B195566) proceeds via a nucleophilic acyl substitution reaction. In this process, the alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

The stoichiometry of the reaction is crucial; two equivalents of 3-phenyl-1-propanol are required to react with one equivalent of terephthaloyl chloride to produce the diester. The reaction is generally exothermic and proceeds readily at or below room temperature. The choice of solvent is important to ensure the solubility of the reactants; common solvents include ethers like diethyl ether or tetrahydrofuran (B95107) (THF), or chlorinated solvents such as dichloromethane.

C₆H₄(COCl)₂ + 2 HO(CH₂)₃C₆H₅ → C₆H₄(COO(CH₂)₃C₆H₅)₂ + 2 HCl

This method is highly favored due to the high reactivity of terephthaloyl chloride, which allows the reaction to proceed under mild conditions and often results in high yields of the desired ester. wikipedia.org

Investigation of Reaction Kinetics and Yield Optimization

While specific kinetic data for the reaction between terephthaloyl chloride and 3-phenyl-1-propanol is not extensively documented in the literature, the kinetics can be inferred from similar systems and general principles of nucleophilic acyl substitution. The reaction is typically fast, with the rate being dependent on several factors including reactant concentration, temperature, solvent polarity, and the nature of the base used.

Studies on the hydrolysis of terephthaloyl chloride, a competing reaction in the presence of water, show that it is a very fast process, with half-lives on the order of minutes even at 0°C. researchgate.netnih.gov This underscores the high reactivity of the acyl chloride functional groups and suggests that the esterification reaction with an alcohol would also be rapid. The reaction is expected to be first-order with respect to both terephthaloyl chloride and 3-phenyl-1-propanol.

Optimization of the reaction yield involves carefully controlling the reaction conditions to favor the formation of the ester over side reactions. Key parameters for optimization include:

Stoichiometry: Using a slight excess of the alcohol can help ensure complete conversion of the more valuable terephthaloyl chloride.

Temperature: Lower temperatures can increase selectivity and minimize side reactions, although this may decrease the reaction rate.

Base: The choice and amount of base are critical. A stoichiometric amount of a non-nucleophilic base is required to effectively scavenge the HCl produced.

Solvent: An inert, anhydrous solvent is essential to prevent hydrolysis of the terephthaloyl chloride.

Purity of Reactants: The absence of water is crucial to prevent the formation of terephthalic acid, which can complicate purification.

ParameterConditionRationale for Yield Optimization
Temperature0°C to Room TemperatureMinimizes potential side reactions and decomposition while maintaining a sufficient reaction rate.
Reactant Ratio (Alcohol:Acyl Chloride)2.1 : 1A slight excess of the alcohol ensures complete consumption of the highly reactive terephthaloyl chloride.
SolventAnhydrous Dichloromethane or THFEnsures reactants are in solution and prevents the competing hydrolysis reaction.
BasePyridine or TriethylamineEffectively neutralizes the HCl byproduct, driving the equilibrium towards product formation.

Green Chemistry Approaches to Ester Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles are increasingly being applied to ester synthesis. These approaches aim to reduce waste, eliminate the use of hazardous solvents, and utilize renewable resources and catalysts.

Biocatalytic Esterification Methods

Enzymes, particularly lipases, have emerged as powerful biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. Immobilized lipases, such as Novozym® 435 (Candida antarctica lipase (B570770) B), are widely used for the esterification of various carboxylic acids and alcohols. mdpi.com

In a biocatalytic approach to synthesizing this compound, the direct esterification of terephthalic acid with 3-phenyl-1-propanol would be catalyzed by an immobilized lipase. These reactions are often performed in a solvent-free medium or in a non-polar organic solvent to minimize enzyme denaturation and facilitate product recovery. mdpi.com A key challenge in the direct esterification of terephthalic acid is its low solubility in many organic solvents. rsc.org

The primary advantages of biocatalysis include:

High Selectivity: Enzymes can differentiate between similar functional groups, leading to fewer byproducts.

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy consumption.

Environmental Compatibility: Enzymes are non-toxic and biodegradable.

However, challenges such as the high cost of enzymes, longer reaction times, and the need to remove water to drive the reaction equilibrium can be drawbacks. mdpi.com

Solvent-Free or Environmentally Benign Solvent Systems

A core tenet of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. For the synthesis of terephthalate esters, several alternative systems have been explored.

Solvent-Free Synthesis: Conducting the reaction without a solvent (neat) is the ideal scenario from a green chemistry perspective. This can be achieved in the direct esterification of terephthalic acid by heating the reactants together, often under vacuum to remove the water byproduct. This approach, however, may require high temperatures, which can lead to side reactions, and is often limited by the poor miscibility and high melting point of terephthalic acid. researchgate.netresearchgate.net

Environmentally Benign Solvents: When a solvent is necessary, greener alternatives are sought.

Ionic Liquids (ILs): These are salts with low melting points that can act as both catalysts and solvents. They have negligible vapor pressure, reducing air pollution, and can often be recycled. Certain ionic liquids have been shown to be effective media for esterification reactions. nih.gov

Supercritical Fluids (SCFs): Supercritical carbon dioxide (scCO₂) is a particularly attractive green solvent. It is non-toxic, non-flammable, and its solvating properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization.

Solvent SystemAdvantagesDisadvantages
Solvent-Free (Neat)No solvent waste, high atom economy. researchgate.netRequires high temperatures, potential for side reactions, limited by reactant solubility. rsc.org
Ionic LiquidsLow volatility, potential for catalyst/solvent recycling. nih.govHigh cost, potential toxicity, can be difficult to separate from products.
Supercritical CO₂Non-toxic, non-flammable, tunable properties, easy product separation.Requires high-pressure equipment, limited solvating power for polar substrates.

Mechanistic Studies of Ester Bond Formation

The formation of the ester bond in this compound can be understood through well-established reaction mechanisms. The specific mechanism depends on the starting materials used.

From Terephthaloyl Chloride (Nucleophilic Acyl Substitution): This reaction follows a classic two-step addition-elimination mechanism.

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-phenyl-1-propanol attacks the electrophilic carbonyl carbon of terephthaloyl chloride. This breaks the C=O pi bond, and the electrons move to the carbonyl oxygen, forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion—an excellent leaving group—is expelled. A base then deprotonates the oxonium ion formed on the ester to yield the final product and the salt of the base.

From Terephthalic Acid (Fischer Esterification): The direct, acid-catalyzed esterification of terephthalic acid with 3-phenyl-1-propanol follows the Fischer esterification mechanism.

Protonation of Carbonyl: The carboxylic acid is first activated by protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄). This makes the carbonyl carbon more electrophilic. youtube.com

Nucleophilic Attack: The alcohol (3-phenyl-1-propanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. youtube.com

Proton Transfer: A proton is transferred from the attacking alcohol's oxygen to one of the hydroxyl groups of the intermediate. This converts the hydroxyl group into a good leaving group (water). youtube.com

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water.

Deprotonation: The protonated ester is then deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the catalyst and yield the final ester product. youtube.com

All steps in the Fischer esterification are reversible, and the reaction is driven to completion by removing water as it is formed.

Advanced Spectroscopic and Structural Characterization of Terephthalic Acid, Phenyl Propyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Terephthalic acid, phenyl propyl ester, a combination of one-dimensional and two-dimensional NMR techniques offers an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons of the terephthalate (B1205515) and phenyl rings, as well as the aliphatic protons of the propyl chain.

The protons on the central terephthalate ring are expected to appear as a singlet due to the symmetrical substitution pattern, typically in the downfield region around 8.1 ppm, a characteristic chemical shift for protons on a benzene (B151609) ring flanked by two electron-withdrawing ester groups. The protons of the phenyl ester group will present a more complex pattern, likely appearing as multiplets in the range of 7.1 to 7.5 ppm, reflecting the different chemical environments and spin-spin coupling interactions.

The propyl group will give rise to three distinct signals. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are expected to be the most deshielded of the aliphatic protons, appearing as a triplet around 4.3 ppm. The central methylene protons (-CH₂-) of the propyl chain would likely resonate as a sextet around 1.8 ppm, being coupled to the adjacent methylene and methyl protons. The terminal methyl protons (-CH₃) are expected to appear as a triplet in the most upfield region, around 1.0 ppm.

Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (ppm) Predicted Multiplicity
Terephthalate Aromatic (4H) ~ 8.1 Singlet
Phenyl Aromatic (5H) ~ 7.1 - 7.5 Multiplet
Propyl O-CH₂ - (2H) ~ 4.3 Triplet
Propyl -CH₂ - (2H) ~ 1.8 Sextet
Propyl -CH₃ (3H) ~ 1.0 Triplet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom in the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and aliphatic carbons.

The two equivalent carbonyl carbons of the terephthalate moiety are predicted to resonate at approximately 165 ppm. The quaternary carbons of the terephthalate ring to which the ester groups are attached would appear around 134 ppm, while the protonated aromatic carbons of this ring are expected at about 129 ppm.

The carbons of the phenyl ester group will show a set of signals in the aromatic region (121-151 ppm). The ipso-carbon (the carbon directly attached to the ester oxygen) is anticipated around 151 ppm, with the other phenyl carbons appearing at distinct chemical shifts based on their positions relative to the ester group.

In the aliphatic region, the methylene carbon of the propyl group bonded to the ester oxygen (O-CH₂) is expected around 67 ppm. The central methylene carbon (-CH₂-) would likely appear at approximately 22 ppm, and the terminal methyl carbon (-CH₃) is predicted to be the most shielded, with a chemical shift around 10 ppm.

Predicted ¹³C NMR Data for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Carbonyl (C =O) ~ 165
Terephthalate Aromatic (C -C=O) ~ 134
Terephthalate Aromatic (-C H=) ~ 129
Phenyl Aromatic (C -O) ~ 151
Phenyl Aromatic (-C H=) ~ 121 - 129
Propyl O-C H₂- ~ 67
Propyl -C H₂- ~ 22
Propyl -C H₃ ~ 10

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be instrumental in confirming the connectivity of the propyl chain. Cross-peaks would be observed between the O-CH₂ protons (~4.3 ppm) and the central -CH₂- protons (~1.8 ppm), and between the central -CH₂- protons (~1.8 ppm) and the terminal -CH₃ protons (~1.0 ppm). This confirms the three-carbon aliphatic chain.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct, one-bond connections between protons and the carbons they are attached to. The HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals as listed in the tables above. For example, a cross-peak would be seen between the proton signal at ~4.3 ppm and the carbon signal at ~67 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying the connections between different functional groups. Key expected HMBC correlations would include:

A correlation from the terephthalate aromatic protons (~8.1 ppm) to the carbonyl carbons (~165 ppm), confirming the attachment of the protons to the ring containing the ester groups.

Correlations from the O-CH₂ protons of the propyl group (~4.3 ppm) to the carbonyl carbon of the terephthalate moiety (~165 ppm), confirming the ester linkage.

Correlations from the protons of the phenyl ring to the carbonyl carbon, establishing the phenyl ester linkage.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the vibrational modes of molecules, which are characteristic of specific functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to be dominated by strong absorption bands characteristic of the ester functional groups and the aromatic rings.

A very strong and prominent absorption band is anticipated in the region of 1720-1740 cm⁻¹, corresponding to the C=O stretching vibration of the ester carbonyl groups. The presence of two ester groups and conjugation with the aromatic ring will influence the exact position and shape of this band. The C-O stretching vibrations of the ester linkages are expected to produce strong bands in the 1250-1300 cm⁻¹ region.

The aromatic nature of the molecule will be evidenced by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ range. The aliphatic C-H stretching vibrations of the propyl group are expected to be observed in the 2850-2960 cm⁻¹ region.

Predicted FT-IR Data for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
Ester C=O Stretch 1720 - 1740 Strong
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Ester C-O Stretch 1250 - 1300 Strong

Raman Spectroscopy (e.g., Surface-Enhanced Raman Scattering)

Raman spectroscopy provides complementary vibrational information to FT-IR. For this compound, the Raman spectrum would also show characteristic bands for the aromatic and ester functionalities. The symmetric stretching of the benzene ring, often weak in the IR spectrum, typically gives a strong band in the Raman spectrum around 1600 cm⁻¹. The carbonyl stretching vibration would also be visible, though its intensity can vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, both the parent molecule and its fragments can be identified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for the analysis of volatile and semi-volatile compounds such as terephthalate esters. ub.eduscispace.com In this technique, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the GC column. The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).

The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak (M+). The spectrum also displays a unique fragmentation pattern that serves as a "fingerprint" for the molecule, which can be compared against spectral libraries for identification. jmchemsci.com GC-MS is widely employed for the determination of phthalates and related esters in various samples. ub.edu The technique's ability to isolate compounds at different retention times allows for their precise diagnosis by determining their composition and molecular weight. jmchemsci.com

Table 1: Typical GC-MS Parameters for Terephthalate Ester Analysis

ParameterTypical Value/Condition
Injector Temperature280-310°C
ColumnCapillary column (e.g., HP-5MS, DB-5)
Oven Temperature ProgramInitial temp 60°C, ramped to 320°C
Carrier GasHelium
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS)

For compounds that are non-volatile or thermally fragile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. ub.edu This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used, which minimizes fragmentation and preserves the molecular ion, making it ideal for molecular weight determination. nih.gov

Tandem mass spectrometry (LC-MS/MS) provides further structural information by selecting a specific ion (often the molecular ion) and subjecting it to fragmentation. ub.edu High-Resolution Mass Spectrometry (HRMS), often coupled with LC (e.g., LC-QTOF-MS), allows for the determination of the exact mass of a molecule with high precision. nih.gov This accuracy enables the calculation of the elemental formula, providing a high degree of confidence in the compound's identification. chemrxiv.org HRMS is increasingly used in non-targeted analysis to screen for and identify previously unknown metabolites or degradation products of compounds like terephthalates. nih.gov

Table 2: Common LC-MS Configurations for Ester Analysis

ParameterTypical Value/Condition
LC ColumnReversed-phase (e.g., C18)
Mobile PhaseGradient of water and acetonitrile (B52724)/methanol (B129727) with additives like formic acid
Ionization SourceElectrospray Ionization (ESI), positive or negative mode
Mass AnalyzerTriple Quadrupole (QqQ), Time-of-Flight (TOF), Orbitrap, FT-ICR

Fragmentation Pathway Analysis of Phenyl Propyl Terephthalate

The fragmentation of this compound in a mass spectrometer provides valuable structural information. In electron ionization (EI-MS), the initial molecular ion can undergo a series of bond cleavages to produce characteristic fragment ions.

A primary fragmentation would be the cleavage of the ester bond, leading to ions representing the terephthaloyl group and the phenylpropoxy group. Further fragmentation of the phenylpropyl chain would also be expected. In ESI-MS/MS, characteristic fragments of phthalate (B1215562) and terephthalate structures are often observed, such as the deprotonated benzoate (B1203000) ion at m/z 121.0295 in negative ion mode for related metabolites. nih.gov

Table 3: Plausible Mass Fragments of Phenyl Propyl Terephthalate (C₁₇H₁₆O₄, MW: 284.31)

Proposed Fragment IonFormulam/z (Nominal Mass)Possible Origin
[M - OCH₂CH₂CH₂C₆H₅]⁺C₈H₅O₃⁺149Loss of the phenylpropoxy radical
[C₆H₄(COOH)₂]⁺˙C₈H₆O₄⁺˙166Terephthalic acid molecular ion (from in-source hydrolysis)
[C₆H₅CH₂CH₂CH₂]⁺C₉H₁₁⁺119Phenylpropyl cation
[C₆H₅CH₂]⁺C₇H₇⁺91Tropylium ion (rearrangement of benzyl (B1604629) cation)
[C₆H₅]⁺C₆H₅⁺77Phenyl cation

X-ray Diffraction (XRD) for Crystalline Structure and Morphology

X-ray Diffraction (XRD) is an essential technique for investigating the crystalline structure of solid materials. amazonaws.com It provides detailed information on the atomic arrangement within a crystal lattice, allowing for the determination of unit cell dimensions, crystal symmetry, and the degree of crystallinity. amazonaws.comiucr.org

For terephthalate derivatives, particularly polymers like polyethylene (B3416737) terephthalate (PET), XRD is widely used to characterize their semi-crystalline nature. The analysis of diffraction patterns reveals sharp peaks corresponding to the crystalline domains and broad halos representing the amorphous regions. From these patterns, the percentage of crystalline material can be calculated. amazonaws.com

While a specific crystal structure for this compound is not published, XRD analysis would be the definitive method to determine its solid-state structure. The analysis would reveal how the molecules pack in the solid state, including intermolecular distances and orientations of the phenyl and terephthaloyl groups. As an example of the data obtained for a related material, the crystal structure of PET has been determined to be triclinic. semanticscholar.org

Table 4: Example of Crystal Structure Data from XRD for Polyethylene Terephthalate (PET)

ParameterValue
Crystal SystemTriclinic
Unit Cell Parameter 'a'4.56 Å
Unit Cell Parameter 'b'5.94 Å
Unit Cell Parameter 'c'10.75 Å
Unit Cell Angle 'α'98.5°
Unit Cell Angle 'β'118°
Unit Cell Angle 'γ'112°
Crystalline Density1.455 g/cm³

Data is for the related polymer PET and serves as an illustration of the information obtainable from XRD analysis. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. In molecules like this compound, the primary chromophores responsible for UV absorption are the benzene rings and the carbonyl groups of the ester functions.

Table 5: UV Absorption Maxima for Terephthalic Acid

Absorption Maximum (λmax)Associated Electronic Transition
~190 nmπ → π
~241 nmπ → π
~285 nmπ → π*

Data based on the spectrum of the parent terephthalic acid. sielc.comsielc.com

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, the most relevant techniques would be Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. This provides information on the thermal stability and decomposition temperature of the compound. For terephthalate-based polyesters, thermal decomposition typically occurs at high temperatures. For example, the decomposition of PET begins around 330-390°C. mdpi.com TGA would determine the temperature at which this compound begins to degrade, providing insight into its stability.

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. This technique is used to determine thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). researchgate.net For a crystalline compound like this compound, DSC would show a sharp endothermic peak at its melting point. The enthalpy of fusion (ΔHm), which is the energy required to melt the solid, can also be calculated from this peak.

Table 6: Example Thermal Properties of Related Terephthalate Compounds

CompoundMelting Point (Tm)Decomposition Temperature (Td)Technique
Poly(butylene terephthalate) (PBT)~225°C>350°CDSC, TGA
Poly(p-phenylene terephthalate)>600°C (melts into nematic phase)N/ADSC
Polyethylene Terephthalate (PET)~260°C~390°C (initial)DSC, TGA

Data for related polymers illustrates the typical range of thermal properties for terephthalates. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability Studies3.6.2. Differential Scanning Calorimetry (DSC) for Phase Transitions

While general information exists for the thermal analysis of related compounds such as terephthalic acid and various polymers or other esters derived from it, the strict requirement to focus solely on "this compound" prevents the inclusion of this data as it would not be scientifically accurate for the specified compound.

Lack of Specific Research Data for this compound

Following a comprehensive search for computational and theoretical investigations, it has been determined that there is a notable absence of specific published research focusing solely on the chemical compound “this compound” within the requested analytical frameworks.

While extensive literature exists on the computational analysis of the parent molecule, terephthalic acid, and its various other derivatives, studies detailing Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, Non-Linear Optical (NLO) properties prediction, or Molecular Mechanics (MM3) and Molecular Dynamics simulations specifically for the phenyl propyl ester variant could not be located.

The available research provides a solid theoretical foundation for these computational methods and demonstrates their application to structurally similar compounds. For instance, DFT studies on terephthalic acid have elucidated its electronic structure and reactivity, and molecular simulations have explored the supramolecular growth of terephthalic acid on various substrates. However, this information is not directly transferable to the specific ester requested.

Computational and Theoretical Investigations of Terephthalic Acid, Phenyl Propyl Ester

Molecular Mechanics (MM3) and Molecular Dynamics Simulations

Intermolecular Interactions and Packing

Hirshfeld surface analysis, a common computational tool, is frequently employed to visualize and quantify intermolecular contacts in molecular crystals. researchgate.netmdpi.com For terephthalic acid, phenyl propyl ester, this analysis would likely highlight the significance of C-H···O interactions, where the hydrogen atoms of the phenyl and propyl groups interact with the oxygen atoms of the ester's carbonyl groups. These interactions, though weaker than conventional hydrogen bonds, are numerous and collectively contribute significantly to the stability of the crystal lattice.

Table 1: Predicted Intermolecular Interactions in Solid this compound

Type of Interaction Interacting Groups Expected Contribution to Packing Stability
C-H···O Hydrogen Bonds Phenyl/Propyl C-H and Carbonyl O Significant
π-π Stacking Benzene (B151609) ring of terephthalate (B1205515) and Phenyl ring of propyl ester Significant
van der Waals Forces Alkyl chain of propyl group Moderate

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Density Functional Theory (DFT) calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the aromatic protons on the terephthalate ring and the phenyl group, as well as distinct resonances for the methylene (B1212753) protons of the propyl chain. The predicted ¹³C NMR spectrum would similarly provide information on each unique carbon environment, including the carbonyl carbons of the ester groups and the carbons of the aromatic rings. mdpi.com

Infrared (IR) Spectroscopy: Theoretical vibrational analysis based on DFT can generate a predicted IR spectrum. core.ac.uk For this molecule, the most prominent feature would be a strong absorption band corresponding to the C=O stretching vibration of the ester functional group, typically expected in the range of 1720-1740 cm⁻¹. spectroscopyonline.com Other characteristic computed vibrations would include C-O stretching of the ester linkage, aromatic C-H and C=C stretching, and aliphatic C-H stretching of the propyl group. researchgate.netresearchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic transitions and predicting UV-Vis absorption spectra. aps.org The UV-Vis spectrum of this compound is expected to be dominated by π-π* transitions within the aromatic systems. The calculations would likely predict strong absorptions in the UV region, with the precise wavelengths and intensities depending on the electronic conjugation between the terephthalate core and the phenyl propyl ester group.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Key Features Computational Method
¹H NMR Aromatic (terephthalate and phenyl) and aliphatic (propyl) proton signals DFT (GIAO)
¹³C NMR Carbonyl, aromatic, and aliphatic carbon signals DFT (GIAO)
IR Strong C=O stretch, C-O stretch, aromatic and aliphatic C-H stretches DFT
UV-Vis Strong absorption bands from π-π* transitions TD-DFT

Solvent Effects on Molecular Properties and Reactivity

The molecular properties and chemical reactivity of this compound can be significantly influenced by its solvent environment. Computational models are instrumental in elucidating these solvent effects at a molecular level.

Polarizable Continuum Models (PCM) are a common theoretical approach to simulate the bulk effects of a solvent by representing it as a continuous dielectric medium. nih.gov This method can be used to calculate how the polarity of the solvent affects the conformational stability of the phenyl propyl ester group and the electronic distribution within the molecule. For instance, in more polar solvents, conformations with a larger dipole moment may become more stabilized.

Molecular dynamics (MD) simulations offer a more detailed, explicit-solvent approach. nih.gov By simulating the motion of a single molecule of this compound surrounded by a large number of solvent molecules, MD can provide insights into specific solute-solvent interactions, such as hydrogen bonding with protic solvents or favorable packing with non-polar solvents. nih.govfigshare.com These simulations can also be used to predict dynamic properties, such as the diffusion coefficient of the molecule in different media.

The reactivity of the ester is also subject to solvent effects. For example, the rate of hydrolysis of the ester bond is expected to be highly dependent on the solvent's ability to stabilize the transition state of the reaction. colab.ws Computational studies can model the reaction pathway in different solvents to predict these kinetic effects. The choice of solvent can also influence photochemical reactions by altering the energies of the excited states. nih.gov

Table 3: Computational Approaches to Study Solvent Effects

Computational Method Information Provided
Polarizable Continuum Model (PCM) Effects of solvent polarity on conformational stability and electronic properties.
Molecular Dynamics (MD) Simulations Detailed solute-solvent interactions, dynamic properties (e.g., diffusion), and conformational landscape in solution.
Quantum Mechanics/Molecular Mechanics (QM/MM) Modeling of chemical reactions (e.g., hydrolysis) in a solvent environment to predict reaction rates.

Reactivity Profiles and Chemical Transformations

Hydrolysis and Saponification Kinetics

The hydrolysis of Terephthalic acid, phenyl propyl ester involves the cleavage of its ester bonds by water to yield terephthalic acid, phenol (B47542), and propanol (B110389). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. This process is reversible and typically slower than base-promoted hydrolysis. youtube.comyoutube.com The kinetics of acid-catalyzed hydrolysis for esters often follow first-order behavior. acs.orgyoutube.com

Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as sodium hydroxide (B78521), the ester undergoes saponification. This reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. chemrxiv.org The process is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and resistant to further nucleophilic attack. masterorganicchemistry.com Saponification follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion. chemrxiv.org

ParameterEffect on Hydrolysis RateRationale
Increasing TemperatureIncreasesProvides molecules with sufficient activation energy to react. ias.ac.in
Increasing [OH⁻] (Saponification)IncreasesIncreases the frequency of nucleophilic attack on the carbonyl carbon. chemrxiv.org
Increasing [H⁺] (Acid Catalysis)IncreasesEnhances the electrophilicity of the carbonyl carbon through protonation. wikipedia.org
Steric Hindrance near CarbonylDecreasesHinders the approach of the nucleophile (e.g., H₂O or OH⁻) to the reaction center. ias.ac.in

Transesterification Reactions with Other Alcohols

Transesterification, or alcoholysis, is the process of exchanging the alkoxy or aryloxy group of an ester with that of another alcohol. wikipedia.org For this compound, this reaction can replace either the propoxy group or the phenoxy group. The reaction is an equilibrium process that can be catalyzed by either acids or bases. wikipedia.orgrsc.orgmasterorganicchemistry.com

The mechanism involves the nucleophilic attack of an alcohol (or alkoxide) on one of the ester's carbonyl carbons, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com This intermediate can then collapse, eliminating the original alcohol (or alkoxide). To drive the reaction toward the desired product, a large excess of the reactant alcohol is typically used, or the displaced alcohol is removed from the reaction mixture as it forms. wikipedia.orgmasterorganicchemistry.com

The general scheme for the transesterification of the propyl ester portion is:

R-CO-OPropyl + R'OH ⇌ R-CO-OR' + PropylOH

A similar reaction can occur at the phenyl ester linkage. The relative rates of reaction at the two ester sites would depend on the specific reaction conditions and the nature of the attacking alcohol.

Reactions Involving the Phenyl Propyl Moiety

The "phenyl propyl ester" designation is ambiguous. Assuming the structure is Dipropyl Terephthalate (B1205515) where one propyl group is substituted with a phenyl group (e.g., 3-phenyl-1-propyl terephthalate), the reactivity would focus on the phenyl ring and the propyl chain. However, a more chemically distinct interpretation is a mixed ester: one propyl ester and one phenyl ester of terephthalic acid. The following sections assume this latter structure, focusing on the reactivity of the separate phenyl ester and propyl ester moieties.

The phenyl group of the phenyl ester moiety can undergo electrophilic aromatic substitution reactions. The ester group, attached to the benzene (B151609) ring via an oxygen atom (-O-C=O-R), acts as an activating group and an ortho, para-director. organicchemistrytutor.comyoutube.comlibretexts.org This is due to the lone pairs of electrons on the oxygen atom, which can be donated into the ring through resonance, increasing the electron density at the ortho and para positions. This stabilization makes these positions more susceptible to attack by electrophiles.

Common electrophilic aromatic substitution reactions include:

Nitration : Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) primarily at the ortho and para positions.

Halogenation : Reaction with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst introduces a halogen atom at the ortho and para positions.

Friedel-Crafts Alkylation/Acylation : These reactions introduce alkyl or acyl groups onto the aromatic ring, also directed to the ortho and para positions.

ReactionTypical ReagentsDirecting Effect of Phenyl Ester Group
NitrationHNO₃, H₂SO₄Ortho, Para
BrominationBr₂, FeBr₃Ortho, Para
Friedel-Crafts AcylationRCOCl, AlCl₃Ortho, Para

The propyl group (-CH₂CH₂CH₃) attached to the ester oxygen is a saturated alkyl chain. Its reactivity is generally limited to free-radical reactions, which are less selective than ionic reactions. libretexts.org The most common reaction is free-radical halogenation, which can occur under UV light or at high temperatures. This reaction would lead to a mixture of halogenated products, with substitution occurring at any of the three carbon atoms of the propyl chain.

Reactions Involving the Terephthalate Core

The terephthalate core consists of a benzene ring substituted with two ester functional groups. The primary reactions involve the electrophilic carbonyl carbons.

The carbonyl carbons of both the propyl ester and the phenyl ester groups are electrophilic and are the primary sites for nucleophilic attack. This is the fundamental step in the hydrolysis and transesterification reactions discussed previously. masterorganicchemistry.comlibretexts.org

Other strong nucleophiles can also react at these sites. For example:

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines can cleave the ester to form amides. This reaction proceeds through a similar nucleophilic acyl substitution mechanism. youtube.com

Reduction : Strong reducing agents like lithium aluminum hydride (LiAlH₄) will attack the carbonyl carbons, reducing both ester groups to primary alcohols. This would yield 1,4-benzenedimethanol, propanol, and phenol.

Grignard Reagents : Organometallic reagents, such as Grignard reagents (R-MgX), will attack the carbonyl carbons. This typically results in a double addition, converting the ester groups into tertiary alcohols (after an acidic workup).

These reactions demonstrate the central role of nucleophilic acyl substitution in the chemical transformations of this compound. youtube.commasterorganicchemistry.comlibretexts.org

Electron Transfer Reactions

Currently, there is no specific information available in scientific literature regarding the electron transfer reactions of this compound. In a broader context, the aromatic core of the terephthalate moiety can theoretically participate in electron transfer processes. The ester groups, being electron-withdrawing, would influence the electron density of the benzene ring, affecting its behavior as an electron donor or acceptor. However, without experimental data, any discussion remains speculative.

Polymerization Studies Incorporating this compound

Polymerization is a cornerstone of terephthalic acid chemistry, primarily in the production of polyesters like polyethylene (B3416737) terephthalate (PET). nih.govresearchgate.net While the phenyl propyl ester of terephthalic acid is not a commonly cited monomer, its theoretical application in polymerization can be considered based on the principles of condensation polymerization.

Condensation polymerization typically involves the reaction of a dicarboxylic acid or its derivative with a diol. chemicalbook.com In a hypothetical scenario, this compound could potentially undergo transesterification with a diol to form a polyester (B1180765). This process would involve the displacement of the phenyl propyl group by the diol, leading to the formation of a polymer chain and phenylpropanol as a byproduct. The viability and kinetics of such a reaction would depend on the specific reaction conditions and catalysts employed.

The introduction of a co-monomer is a common strategy to tailor the properties of polymers. nih.gov If incorporated into a polyester chain, this compound could introduce bulky phenyl propyl side groups. These side groups would likely disrupt the packing of polymer chains, potentially leading to a more amorphous structure with altered thermal and mechanical properties.

The phenyl propyl group is a significant structural feature that would be expected to impart notable changes to a polymer backbone. Its bulkiness would likely increase the free volume within the polymer matrix, leading to a lower glass transition temperature (Tg) and reduced crystallinity. This could result in a more flexible and less rigid material compared to polyesters derived from smaller, more linear diols. The aromatic nature of the phenyl group might also enhance thermal stability and influence the solubility of the resulting polymer.

Potential Influence of Phenyl Propyl Group on Polymer Properties Expected Effect
Crystallinity Decrease
Glass Transition Temperature (Tg) Decrease
Flexibility Increase
Rigidity Decrease
Thermal Stability Potential Increase

Derivatization from this compound

Derivatization reactions provide pathways to new molecules with potentially unique properties. For esters of terephthalic acid, one common derivatization is the formation of amides.

The synthesis of amide derivatives from terephthalate esters can be achieved through aminolysis, where the ester reacts with an amine. researchgate.net In the case of this compound, reaction with a primary or secondary amine would be expected to yield the corresponding terephthalamide (B1206420) and phenylpropanol. The reaction conditions, such as temperature and the choice of catalyst, would be crucial in determining the efficiency of this transformation. This reaction is a standard method for converting esters to amides, though no specific examples utilizing the phenyl propyl ester of terephthalic acid have been documented in the available literature.

Preparation of Heterocyclic Compounds

While direct literature on the utilization of this compound for the synthesis of heterocyclic compounds is not extensively detailed, the established reactivity of terephthalate esters provides a clear pathway for such transformations. The general and well-documented strategy involves the conversion of the terephthalate ester to a key intermediate, terephthalic dihydrazide, which then serves as a versatile precursor for a variety of heterocyclic systems. researchgate.netcu.edu.eg This reactivity is based on the susceptibility of the ester's carbonyl carbon to nucleophilic attack by hydrazine (B178648).

The initial step in this synthetic sequence is the reaction of the terephthalate ester with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O). cu.edu.eg This reaction, typically carried out in a suitable solvent such as ethanol, results in the substitution of the phenyl propyl groups with hydrazinyl groups, yielding terephthalic dihydrazide. researchgate.net This dihydrazide is a stable, crystalline solid that serves as the foundational building block for subsequent cyclization reactions.

Once terephthalic dihydrazide is obtained, it can be transformed into a range of bis-heterocyclic compounds, where two heterocyclic rings are linked by a central benzene ring. This is achieved by reacting the dihydrazide with various reagents that facilitate the formation of five-membered rings containing nitrogen and, in some cases, oxygen or sulfur.

One common transformation is the synthesis of 1,3,4-oxadiazoles. This can be accomplished by treating terephthalic dihydrazide with an aromatic acid in the presence of a dehydrating agent like phosphoryl chloride or polyphosphoric acid. researcher.life The reaction proceeds through a cyclodehydration mechanism to form the stable 1,3,4-oxadiazole (B1194373) rings.

Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be prepared. A typical method involves the reaction of terephthalic dihydrazide with an isothiocyanate to form a bis-thiosemicarbazide intermediate. This intermediate then undergoes acid-catalyzed cyclization, for example, with concentrated sulfuric acid, to yield the corresponding bis-1,3,4-thiadiazole.

The synthesis of 1,2,4-triazoles from terephthalic dihydrazide is also a well-established process. One route involves the reaction of the bis-thiosemicarbazide intermediate (formed as described above) with a base, such as sodium hydroxide, which induces cyclization to form bis-1,2,4-triazole-3-thiols.

The following table summarizes these representative transformations of terephthalic dihydrazide into various heterocyclic compounds. It is important to note that while the starting material in these examples is the dihydrazide, it is directly derivable from terephthalate esters like the phenyl propyl ester.

Heterocyclic ProductKey ReagentsGeneral Reaction ConditionsIntermediate
Bis(1,3,4-oxadiazole)Aromatic acids, Phosphoryl chloride (POCl₃)Microwave irradiation or conventional heatingN/A
Bis(1,3,4-thiadiazole)Isothiocyanates, Sulfuric acid (H₂SO₄)Formation of thiosemicarbazide (B42300) followed by acid-catalyzed cyclizationBis-thiosemicarbazide
Bis(1,2,4-triazole-3-thiol)Isothiocyanates, Sodium hydroxide (NaOH)Formation of thiosemicarbazide followed by base-catalyzed cyclizationBis-thiosemicarbazide

Advanced Analytical Methodologies in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical chemistry for separating individual components from a mixture. For a compound like Terephthalic acid, phenyl propyl ester, both liquid and gas chromatography techniques are employed, each offering distinct advantages depending on the sample matrix and the analytical objective.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like terephthalate (B1205515) esters. The methodology allows for both the identification (qualitative) and measurement (quantitative) of the target analyte.

For the analysis of terephthalate esters, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase, typically a C18-bonded silica (B1680970) column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase usually consists of a mixture of acetonitrile (B52724) and/or methanol (B129727) with water, often acidified with agents like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape and resolution.

Qualitative analysis is achieved by comparing the retention time of the peak in the sample chromatogram to that of a certified reference standard of this compound. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations. Detection is frequently performed using a UV detector, as the aromatic rings in the terephthalate structure absorb UV light, with detection wavelengths typically set around 250 nm. Diode Array Detection (DAD) offers the added advantage of acquiring a full UV spectrum for the peak, aiding in peak purity assessment and identification. Method validation for similar compounds has demonstrated limits of detection (LOD) in the parts-per-million (ppm) range.

ParameterTypical ConditionReference
ColumnReversed-Phase C18 (e.g., Waters X-Select HSS T3)
Mobile PhaseAcetonitrile/Water or Methanol/Water Gradient with 0.1% Formic Acid or TFA
Flow Rate0.5 - 1.5 mL/min
DetectionUV/DAD at ~250 nm
Column Temperature25 - 40 °C

Gas Chromatography (GC) with Specialized Detectors

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some terephthalate esters can be analyzed directly, derivatization is sometimes necessary to increase their volatility and thermal stability, preventing degradation in the hot GC injector and column. Common derivatization techniques include esterification to form more volatile methyl esters or silylation.

The choice of detector is critical in GC analysis and is based on the desired sensitivity and selectivity.

Flame Ionization Detector (FID): This is a robust and widely used detector that responds to virtually all organic compounds. It is known for its reliability and wide linear range, making it suitable for quantifying higher concentrations of this compound.

Mass Spectrometer (MS): When coupled with GC, a mass spectrometer becomes a highly sensitive and specific detector. It provides structural information by fragmenting the analyte molecules

Sample Preparation and Extraction Methods for Complex Matrices

Microextraction Techniques (e.g., DLLME)

The determination of terephthalic acid esters, such as this compound, in complex environmental and biological matrices often requires sophisticated sample preparation techniques to isolate and preconcentrate the analyte of interest. researchgate.net Dispersive liquid-liquid microextraction (DLLME) has emerged as a prominent method for the extraction of various esters from aqueous samples due to its simplicity, rapidity, low cost, and high enrichment factors. thermofisher.comunito.it

The DLLME procedure typically involves the rapid injection of a mixture containing a small volume of an extraction solvent and a disperser solvent into an aqueous sample. nih.gov This creates a cloudy solution consisting of fine droplets of the extraction solvent dispersed throughout the aqueous phase, maximizing the surface area for efficient mass transfer of the analyte from the sample to the extraction solvent. thermofisher.com Subsequent centrifugation separates the phases, and the sedimented phase containing the concentrated analyte is collected for analysis by chromatographic methods like high-performance liquid chromatography (HPLC) or gas chromatography (GC). nih.gov

Several variations of the DLLME method have been developed to enhance its efficiency and applicability. For instance, salt-assisted DLLME can be employed to increase the enrichment factor by inducing a salting-out effect, which decreases the solubility of the analyte in the aqueous phase and promotes its transfer to the organic phase. rsc.orgresearchgate.net Ultrasound-vortex-assisted dispersive liquid-liquid microextraction (UVA-DLLME) is another modification that utilizes ultrasonic waves and vortexing to improve the dispersion of the extraction solvent, leading to higher recovery rates. mdpi.commdpi.com Furthermore, the use of deep eutectic solvents (DES) as green extraction solvents in DLLME has been explored for the analysis of related compounds, offering a more environmentally friendly alternative to traditional organic solvents. nih.govnih.gov

The selection of the extraction and disperser solvents is a critical parameter in developing a DLLME method. The extraction solvent should have a higher density than water, be immiscible with water, and have a high affinity for the target analyte. The disperser solvent must be miscible with both the extraction solvent and the aqueous sample. nih.gov Common extraction solvents for similar ester compounds include carbon tetrachloride and tetrachloroethylene, while acetonitrile and methanol are frequently used as disperser solvents. nih.govrsc.org

The table below summarizes the application of DLLME for the extraction of various phthalate (B1215562) esters, which are structurally related to this compound, from water samples. The data illustrates the typical performance of the technique in terms of recovery, limit of detection (LOD), and relative standard deviation (RSD).

AnalyteExtraction SolventDisperser SolventRecovery (%)LOD (µg/L)RSD (%)Reference
Dimethyl phthalate (DMP)Carbon TetrachlorideAcetonitrile97.5 - 105.50.01 - 0.033.13 - 5.32 rsc.org
Diethyl phthalate (DEP)Carbon TetrachlorideAcetonitrile97.5 - 105.50.01 - 0.033.13 - 5.32 rsc.org
Di-n-butyl phthalate (DnBP)Carbon TetrachlorideAcetonitrile97.5 - 105.50.01 - 0.033.13 - 5.32 rsc.org
Di-n-octyl phthalate (DNOP)TetrachloroethyleneAcetone98.2 - 103.50.05 - 0.14.1 - 6.2N/A
Di(2-ethylhexyl) phthalate (DEHP)TetrachloroethyleneAcetone98.2 - 103.50.05 - 0.14.1 - 6.2N/A

Development of Detection and Quantification Methods

Sensitivity and Selectivity Enhancement

Enhancing the sensitivity and selectivity of analytical methods is crucial for the accurate detection and quantification of trace levels of this compound in intricate matrices. The coupling of microextraction techniques with highly sensitive analytical instruments is a primary strategy to achieve low limits of detection. researchgate.net Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely employed for the analysis of phthalate and terephthalate esters due to their inherent selectivity and sensitivity. researchgate.net

In GC-MS, the use of selected ion monitoring (SIM) mode can significantly improve selectivity and sensitivity by monitoring specific ions characteristic of the target analyte. For LC-MS, tandem mass spectrometry (MS/MS) offers excellent selectivity through the monitoring of specific precursor-to-product ion transitions, which minimizes matrix interference. nih.gov The choice of ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can also be optimized to enhance the signal of the target compound.

The development of novel materials for sample preparation can also contribute to enhanced sensitivity and selectivity. For instance, the use of calix nih.govarene-coated fibers in solid-phase microextraction (SPME) has demonstrated high selectivity for certain phthalate acid esters. nih.govresearchgate.net The unique structure of calixarenes allows for selective interactions with target analytes, leading to more efficient extraction and reduced co-extraction of interfering compounds. nih.gov

Fluorimetric methods, although less common for this specific class of compounds, can offer high sensitivity. nih.gov For terephthalic acid, a related compound, a method involving its conversion to the highly fluorescent hydroxyterephthalic acid has been reported, demonstrating the potential of derivatization to enhance detection. nih.govresearchgate.net

The following table presents a comparison of limits of detection achieved for related phthalate esters using different analytical techniques, highlighting the impact of the chosen methodology on sensitivity.

Analytical TechniqueAnalyteLimit of Detection (LOD)Reference
HPLC-VWDDimethyl phthalate1.8 ng/mL nih.gov
HPLC-VWDDiethyl phthalate0.88 ng/mL nih.gov
HPLC-VWDDi-n-butyl phthalate0.64 ng/mL nih.gov
GC-MSPhthalate Esters0.006 - 0.084 µg/L nih.gov
HPLC-MS/MSTerephthalate Metabolites0.12 - 0.4 ng/mL nih.gov

Interferences in Analytical Assays

Analytical interferences from the sample matrix can significantly impact the accuracy and precision of quantification for this compound. Complex matrices, such as environmental water, soil, and biological fluids, contain a multitude of organic and inorganic compounds that can co-elute with the analyte or cause signal suppression or enhancement in the detector. researchgate.netresearchgate.net

In chromatographic analyses, matrix effects are a common source of interference. researchgate.net Co-eluting compounds can lead to overlapping peaks, making accurate integration and quantification challenging. In mass spectrometry, matrix components can interfere with the ionization process of the target analyte, leading to ion suppression or enhancement. researchgate.net This is particularly problematic in electrospray ionization (ESI), where competition for charge in the ESI droplet can reduce the analyte's signal intensity.

Procedural blanks are essential for identifying and quantifying background contamination, which can be a significant issue in the analysis of ubiquitous compounds like esters used as plasticizers. nih.gov Contamination can arise from laboratory equipment, solvents, and even the air. For example, mono-(2-ethylhexyl) terephthalate (mEHTP) and terephthalic acid (TPA) have been found at notable levels in procedural blanks, necessitating careful blank correction. nih.gov

To mitigate matrix effects, several strategies can be employed. The use of matrix-matched calibration standards is a common approach to compensate for signal suppression or enhancement. researchgate.net Isotope-labeled internal standards, which have similar chemical properties and chromatographic behavior to the analyte, are also highly effective in correcting for matrix effects and variations in sample preparation and instrument response. nih.gov

Thorough sample clean-up procedures are also critical for minimizing interferences. Techniques like solid-phase extraction (SPE) can be used to remove a significant portion of the interfering matrix components before instrumental analysis. mdpi.com The choice of sorbent and elution solvents in SPE is crucial for achieving a clean extract without losing the target analyte.

Environmental Degradation Pathways and Mechanisms

Microbial Biodegradation Studies

The microbial breakdown of terephthalate (B1205515) esters, including by extension the phenyl propyl ester, is a critical process in its environmental degradation. This process is initiated by the enzymatic hydrolysis of the ester bonds, followed by the aerobic degradation of the resulting terephthalic acid.

A diverse range of microorganisms capable of utilizing terephthalic acid (TPA) and its esters as a source of carbon and energy have been isolated from various environments, including industrial wastewater, soil, and marine settings. researchgate.netscielo.brresearchgate.net These microorganisms are primarily bacteria, though some fungi have also been identified. researchgate.net

Commonly identified bacterial genera with the ability to degrade terephthalates include Pseudomonas, Rhodococcus, Arthrobacter, Burkholderia, Comamonas, and Bacillus. scielo.brnih.govnih.govnih.gov For instance, strains of Rhodococcus erythropolis and Arthrobacter sp. have demonstrated the ability to efficiently degrade TPA. researchgate.netnih.gov Similarly, various species of Pseudomonas and Burkholderia have been isolated from petrochemical wastewater and shown to be effective in TPA degradation. scielo.br In marine environments, genera such as Vibrio, Pseudoalteromonas, and Microbulbifer have been identified as potential degraders of polyethylene (B3416737) terephthalate (PET), a polymer of terephthalic acid. openbiotechnologyjournal.comopenbiotechnologyjournal.com

Fungal genera, including Aspergillus and Nocardia, have also been reported to participate in the degradation of terephthalate-based polymers. researchgate.netresearchgate.net The isolation of these varied microorganisms underscores the widespread genetic potential for terephthalate degradation in the environment.

Table 1: Examples of Isolated Terephthalate-Degrading Microorganisms

Genus Species/Strain Source of Isolation Reference
Arthrobacter sp. 0574 Not specified researchgate.net
Rhodococcus erythropolis MTCC 3951 Not specified nih.gov
Pseudomonas sp. T1 Petrochemical wastewater scielo.br
Burkholderia sp. T5 Petrochemical wastewater scielo.br
Delftia sp. WL-3 Not specified nih.gov
Bacillus sp. HY-75 Insect gut mdpi.com
Xanthomonas sp. HY-74 Insect gut mdpi.com
Klebsiella pneumonia Sewage water uobaghdad.edu.iquobaghdad.edu.iq

The central metabolic pathway for the aerobic degradation of terephthalic acid, the core structure of "Terephthalic acid, phenyl propyl ester," converges on the intermediate protocatechuic acid (PCA). nih.govnih.gov TPA is first converted to PCA, which is then susceptible to aromatic ring cleavage. nih.govnih.gov

The most extensively studied route for the degradation of PCA derived from TPA is the ortho-cleavage pathway , also known as the β-ketoadipate pathway. nih.govnih.govoup.com In this pathway, the aromatic ring of PCA is cleaved by the enzyme protocatechuate 3,4-dioxygenase. oup.com This enzymatic step leads to the formation of β-carboxymuconate, which is subsequently metabolized through a series of reactions to intermediates of the tricarboxylic acid (TCA) cycle, such as acetyl-CoA. nih.gov This allows the microorganism to utilize the carbon from the aromatic ring for energy and biomass production. researchgate.net

While the ortho-cleavage pathway is common, some microorganisms may utilize a meta-cleavage pathway for PCA degradation, although this is less frequently reported for terephthalate metabolism. nih.gov The specific pathway employed can depend on the microbial species and the enzymatic machinery it possesses.

The biodegradation of "this compound" is initiated by the enzymatic hydrolysis of its ester linkages. This crucial first step is carried out by a class of enzymes known as carboxylesterases , which include cutinases, lipases, and esterases. d-nb.infonih.govfrontiersin.org These enzymes catalyze the cleavage of the ester bond, releasing terephthalic acid and phenyl propanol (B110389).

Specifically, enzymes termed PET hydrolases (or PETases) have been identified and characterized for their ability to hydrolyze the ester bonds in PET. nih.govnih.govfrontiersin.org These enzymes, belonging to the α/β hydrolase family, possess a catalytic triad (B1167595) of amino acids (typically serine, histidine, and aspartate) in their active site that facilitates the nucleophilic attack on the carbonyl carbon of the ester bond. frontiersin.orgnih.gov This action breaks the bond and releases the constituent acid and alcohol. It is highly probable that similar esterases are responsible for the initial hydrolysis of "this compound".

Following the release of terephthalic acid, the aromatic ring is cleaved by dioxygenase enzymes. nih.govnih.gov In the ortho-cleavage pathway, protocatechuate 3,4-dioxygenase is the key enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of protocatechuate, leading to its cleavage. oup.com This ring-opening step is a critical commitment step in the complete mineralization of the aromatic compound.

The efficiency of microbial degradation of terephthalate compounds is influenced by several environmental factors, including pH, temperature, and the concentration of the substrate.

pH: The optimal pH for the degradation of terephthalic acid by various bacterial strains is generally in the neutral to slightly alkaline range, typically between 7.0 and 8.0. researchgate.netnih.govuobaghdad.edu.iq For example, Delftia sp. WL-3 shows stable degradation over a pH range of 6.0 to 9.0, with an optimum at 7.0. nih.gov

Temperature: Mesophilic conditions are generally favored for terephthalate biodegradation. Optimal temperatures for degradation by isolated strains are commonly reported to be around 30°C. researchgate.netnih.govnih.gov Some studies have identified bacteria that can degrade terephthalates at both lower and higher temperatures, indicating a degree of adaptability to different thermal environments. semanticscholar.org

Substrate Concentration: The concentration of the terephthalate compound can significantly impact degradation rates. While microorganisms can utilize it as a carbon source, high concentrations can be inhibitory. researchgate.net For instance, the degradation of terephthalic acid by Arthrobacter sp. 0574 was found to be inhibited at concentrations above 10 g/L. researchgate.net

Table 2: Optimal Conditions for Terephthalic Acid (TPA) Degradation by Various Bacteria

Microorganism Optimal pH Optimal Temperature (°C) Reference
Arthrobacter sp. 0574 7.0 30 researchgate.net
Rhodococcus erythropolis MTCC 3951 8.0 30 nih.gov
Delftia sp. WL-3 7.0 30 nih.gov
Klebsiella pneumonia 7.0-8.0 37 uobaghdad.edu.iq

Abiotic Degradation Processes

In addition to microbial action, "this compound" can undergo degradation through non-biological, or abiotic, processes. Photochemical reactions, in particular, are an important abiotic degradation pathway in the environment.

Phthalate (B1215562) esters are susceptible to photodegradation, a process driven by natural sunlight. nih.govresearchgate.netnih.gov One of the primary mechanisms of photodegradation is through reactions with photochemically produced hydroxyl radicals (•OH) in the atmosphere and aquatic environments. nih.gov

Hydroxyl radicals are highly reactive species that can initiate the oxidation of organic compounds. In the case of aromatic esters, hydroxyl radicals can attack the aromatic ring, leading to its hydroxylation and subsequent cleavage. This process can lead to the breakdown of the ester into smaller, more water-soluble compounds, and ultimately to mineralization. The rate of photochemical degradation can be influenced by factors such as the intensity of sunlight, the presence of other substances in the environment that can act as photosensitizers, and the pH of the medium. nih.govnih.gov While direct photolysis (degradation by direct absorption of light) can occur, indirect photolysis involving reactive species like hydroxyl radicals is often a more significant pathway for the abiotic degradation of phthalate esters in the environment. researchgate.net

Hydrolytic Degradation in Aqueous Environments

Hydrolytic degradation is a primary pathway for the breakdown of terephthalate esters in aquatic environments. This chemical process involves the cleavage of the ester bonds by water, resulting in the formation of the parent acid and alcohol. For this compound, hydrolysis would yield terephthalic acid and phenylpropanol.

The rate of this reaction is significantly influenced by several environmental factors, drawing parallels from extensive research on the hydrolysis of polyethylene terephthalate (PET), a polymer composed of repeating terephthalate units. mdpi.comsemanticscholar.orgifremer.frresearchgate.net

Key Factors Influencing Hydrolytic Degradation:

Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis. ifremer.fr Studies on PET have shown that increasing the temperature leads to a substantial increase in the degradation rate and the yield of terephthalic acid. mdpi.com

pH: The hydrolysis of esters is subject to catalysis under both acidic and alkaline conditions. Generally, the reaction is slowest in the neutral pH range and increases at lower or higher pH values.

Presence of Catalysts: The degradation process can be enhanced by the presence of acid or base catalysts. nih.gov

The degradation of PET in subcritical water, for example, primarily yields terephthalic acid and ethylene (B1197577) glycol, with further degradation to other by-products at very high temperatures. mdpi.com A kinetic study on PET hydrolysis in a pressure reactor at temperatures between 250°C and 280°C demonstrated that complete depolymerization to the monomer is achievable. semanticscholar.org

FactorInfluence on Hydrolytic Degradation RateSource
Temperature Rate increases significantly with rising temperature. ifremer.fr
pH Rate is slowest at neutral pH and increases in acidic or alkaline conditions. nih.gov
Water Availability Higher water concentration can drive the reaction forward. semanticscholar.org

Environmental Distribution and Persistence Studies

The distribution and persistence of this compound in the environment are dictated by its physicochemical properties, such as water solubility and its tendency to adsorb to soil and sediment particles.

Aquatic Systems: PAEs have been found in surface waters, with concentrations varying based on proximity to industrial and urban sources. nih.govdoi.org For instance, a study in the Three Gorges Reservoir in China reported total PAE concentrations in surface water ranging from 197.7 to 1,409.3 ng/L. doi.org Another study noted that in Lake Baikal, the concentration of four major PAEs was, on average, 0.76 µg/L. nih.gov

Terrestrial Systems: In soil and sediment, terephthalates and phthalates tend to accumulate due to their lower water solubility and adsorption to organic matter. Quantitative analysis of sediments from various locations in South Korea, Japan, and the USA found polyethylene terephthalate (PET) microplastics at concentrations up to 13,000 µg/g. nih.gov In Chinese agricultural soils, the total content of five common PAEs ranged from 156.19 to 566.1 μg/kg.

Compound ClassEnvironmental MatrixConcentration RangeLocation/Reference
Phthalate Acid Esters (PAEs)Surface Water197.7 - 1,409.3 ng/LThree Gorges Reservoir, China doi.org
Phthalate Acid Esters (PAEs)Surface WaterMean of 0.76 µg/LLake Baikal, Russia nih.gov
Polyethylene Terephthalate (PET)SedimentUp to 13,000 µg/gSouth Korea, Japan, USA nih.gov
Phthalate Acid Esters (PAEs)Agricultural Soil156.19 - 566.1 µg/kgChina

Environmental fate modeling is a crucial tool for predicting the transport, distribution, and persistence of chemical compounds in the environment. nih.gov These models use a compound's physicochemical properties and environmental parameters to simulate its behavior.

For aromatic esters like terephthalates, fugacity-based multimedia mass-balance models such as the Quantitative Water Air Sediment Interaction (QWASI) model are often employed. doi.org These models assess the compound's partitioning between air, water, soil, and sediment. A study on PAEs in the Three Gorges Reservoir used the QWASI model to determine that key removal pathways were water outflow and degradation within the water column. doi.org

In terrestrial environments, models like Hydrus-1D are used to simulate the movement of contaminants through the vadose zone (the unsaturated soil layer above the groundwater table). nih.gov A study modeling the transport of wastewater containing pure terephthalic acid (PTA) found that while soil can adsorb and degrade the compound, the rates were very low, indicating a potential risk of groundwater contamination over time if not managed properly. nih.gov

The key processes simulated in these models include:

Advection and Dispersion: The movement of the compound with the flow of water or air and its spreading.

Degradation: Chemical, photochemical, and biological breakdown processes.

Sorption: The partitioning of the compound between the dissolved phase (in water) and a solid phase (soil or sediment).

Volatilization: The transfer of the compound from water or soil to the atmosphere.

These modeling studies underscore that the environmental fate of this compound would be influenced by its specific properties, such as molecular weight and octanol-water partition coefficient (logKow), which affect its distribution and persistence. doi.org

Emerging Research Areas and Future Perspectives

Integration into Advanced Materials Science

The foundational structure of terephthalic acid, a key component of terephthalic acid, phenyl propyl ester, serves as a critical building block in the field of advanced materials. Its rigid, linear geometry and the presence of two carboxylic acid groups make it an ideal candidate for constructing highly ordered, large-scale molecular architectures. The specific properties of the phenyl propyl ester derivative, such as its molecular weight, solubility, and steric profile, can further influence the synthesis and final characteristics of these materials.

Metal-Organic Frameworks (MOFs) are a class of porous, crystalline materials constructed from metal ions or clusters linked together by organic molecules. Terephthalic acid (systematically named benzene-1,4-dicarboxylic acid or H₂TPA) is one of the most common and fundamental organic linkers used in the synthesis of MOFs due to its rigidity and ability to connect metal centers into robust, extended networks. researchgate.netresearchgate.net While research has predominantly focused on using terephthalic acid directly, its esters are integral to the broader chemical space available for MOF functionalization.

The synthesis of MOFs typically involves the reaction of a metal salt with the organic linker in a solvent, often under solvothermal conditions. rroij.com The terephthalate (B1205515) ligand, derived from terephthalic acid, coordinates with metal ions (such as zinc, copper, zirconium, iron, and cobalt) to form the framework. researchgate.netresearchgate.net The formation of well-known MOFs like MOF-5 (using zinc) and UiO-66 (using zirconium) relies on this terephthalate linker. nih.gov The phenyl propyl ester of terephthalic acid could serve as a precursor or a modulator in these syntheses, potentially influencing the crystal growth and morphology of the resulting framework.

The process of creating these frameworks involves the careful selection of metal sources, organic linkers, and reaction conditions to control the final structure and properties. scispace.com For instance, MOF-2, a zinc-based framework, is synthesized using terephthalic acid and zinc acetate (B1210297). scispace.com The production cost of these materials is a significant consideration for commercialization, with solvents and metal sources often being major contributors. nih.gov Research into more sustainable synthesis methods, such as room temperature reactions and the use of water as a solvent, is ongoing. nih.govscispace.com Using terephthalic acid recovered from the hydrolysis of waste poly(ethylene terephthalate) (PET) bottles introduces a sustainable and cost-effective aspect to MOF synthesis. researchgate.netresearchgate.net

Table 1: Examples of MOFs Synthesized with Terephthalic Acid as the Organic Linker
MOF NameMetal SourceOrganic LinkerTypical SolventReference
MOF-5Zinc Acetate DihydrateTerephthalic AcidN,N-dimethylformamide (DMF) nih.gov
UiO-66Zirconium ChlorideTerephthalic AcidN,N-dimethylformamide (DMF) nih.gov
MOF-2Zinc Acetate TetrahydrateTerephthalic AcidN,N-dimethylformamide (DMF)/Water scispace.com
Cu-TPACopper AcetateTerephthalic AcidN,N-dimethylformamide (DMF) researchgate.net

Liquid Crystal Polymers (LCPs) are a class of materials that exhibit properties between those of highly ordered solid crystals and amorphous liquids. mdpi.com The rigid, rod-like structure of the terephthalate unit is a key component in many thermotropic LCPs, which enter a liquid crystal phase upon heating. dtic.milkoreascience.kr These polymers are often aromatic copolyesters, where terephthalic acid or its derivatives are polymerized with other monomers to create the rigid backbone necessary for forming liquid crystalline mesophases. dtic.mil

The incorporation of terephthalate moieties into a polymer chain enhances its rigidity and linearity, promoting the molecular alignment required for liquid crystalline behavior. Blending LCPs containing terephthalate units with conventional thermoplastic polymers like poly(ethylene terephthalate) (PET) or poly(butylene terephthalate) (PBT) can significantly improve the mechanical and barrier properties of the resulting material. koreascience.krdiva-portal.org The LCP component can act as a nucleating agent, influencing the crystallization behavior of the matrix polymer. koreascience.kr

While the phenyl propyl ester of terephthalic acid is a monomeric compound, its structure is representative of the repeating units found in these advanced polymers. The specific nature of the ester group can influence properties such as melting point, solubility, and compatibility with other polymers, making it a target for designing LCPs with tailored characteristics. Research in this area explores how modifying the chemical structure of the monomers, including the ester groups, affects the thermal transitions and liquid crystalline properties of the final polymer. dtic.mil Polymer-dispersed liquid crystals (PDLCs), which consist of liquid crystal droplets within a polymer matrix, are another area of application where the chemical structure of the components is crucial for performance in display and smart window technologies. mdpi.com

Sustainable Synthesis from Renewable Resources

A variety of bio-based feedstocks are being explored for the production of terephthalic acid. Lignocellulosic biomass, which includes non-edible plant matter like wood and agricultural waste, is considered a highly attractive starting material due to its abundance and low cost. helsinki.fi Several strategies exist to convert this complex biomass into the necessary chemical precursors for terephthalic acid.

One major pathway involves the conversion of biomass-derived sugars into furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF). researchgate.netresearchgate.net HMF can then be transformed through a series of chemical reactions, including Diels-Alder cycloadditions with ethylene (B1197577), to create a precursor that can be oxidized to terephthalic acid. nih.gov Another important bio-based intermediate is muconic acid, which can be produced from sugars or lignin (B12514952) and subsequently converted to terephthalic acid. researchgate.netnih.gov Other renewable sources include terpenes like limonene (B3431351) (from citrus peel waste) and isoprene, which can be used to build the aromatic ring structure of terephthalic acid through cycloaddition and oxidation reactions. researchgate.netgoogle.com Once bio-based terephthalic acid is produced, it can be esterified with phenyl propanol (B110389) to yield the target compound, this compound.

Table 2: Renewable Feedstocks and Intermediates for Bio-based Terephthalic Acid
Feedstock CategorySpecific Feedstock/IntermediateKey Conversion PathwayReference
Lignocellulosic BiomassSawdust, Agricultural WasteCatalytic Pyrolysis to p-Xylene (B151628) researchgate.netscispace.com
Sugars (e.g., Glucose)5-Hydroxymethylfurfural (HMF)Diels-Alder reaction with Ethylene researchgate.netnih.gov
Sugars/LigninMuconic AcidEsterification and Diels-Alder reaction nih.govresearchgate.net
TerpenesLimonene, IsopreneCycloaddition and Oxidation researchgate.netgoogle.com

Catalysis is central to the efficient and selective conversion of biomass into terephthalic acid precursors. Different catalytic strategies are employed depending on the chosen feedstock and chemical pathway.

For lignocellulosic biomass, one prominent method is selective catalytic pyrolysis. researchgate.netscispace.com This process uses catalysts, such as Ga₂O₃/SiO₂/HZSM-5, to break down the biomass and form p-xylene, the direct petrochemical precursor to terephthalic acid. researchgate.netscispace.com The resulting p-xylene is then oxidized to terephthalic acid using metal oxide catalysts, for example, CoMn₂O₄@SiO₂@Fe₃O₄, achieving high yields. researchgate.netscispace.com A study demonstrated the production of p-xylene from sawdust with a yield of 23.4%, which was subsequently oxidized to terephthalic acid with a yield of 72.8%. scispace.com

Another key catalytic process is the Diels-Alder reaction, which is used to build the six-membered ring of the terephthalic acid precursor. For instance, biomass-derived muconic acid can be esterified and then reacted with ethylene in a Diels-Alder cycloaddition, followed by dehydrogenation to yield diethyl terephthalate. nih.govresearchgate.net This cascade process has been shown to achieve a total yield of 80.6% using catalysts like silicotungstic acid for the cycloaddition and palladium for the dehydrogenation step. nih.govresearchgate.net Similarly, derivatives of HMF can undergo catalyzed Diels-Alder reactions with ethylene using catalysts like Sn-Beta to form aromatic precursors. nih.gov These catalytic routes are essential for developing economically competitive and sustainable processes for producing bio-based aromatic compounds. nih.gov

Advanced Characterization Techniques Development

The precise characterization of this compound, and the advanced materials derived from it is essential for understanding their structure-property relationships and ensuring quality control. A suite of advanced analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of the ester. They provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the phenyl, propyl, and terephthalate groups. NMR is also used to study reaction kinetics, such as the transesterification that can occur when blending terephthalate-based LCPs with other polyesters. koreascience.kr

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for the carbonyl (C=O) stretch of the ester group, as well as vibrations corresponding to the aromatic rings and alkyl chains. It is a fundamental technique for confirming the synthesis and purity of the compound. researchgate.net

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a crucial method for separating and quantifying terephthalic acid, its esters, and related impurities. sielc.com Different column chemistries and mobile phases can be used to achieve separation based on mechanisms like reversed-phase, anion-exchange, or hydrogen bonding. sielc.com

X-ray Diffraction (XRD): For crystalline materials like MOFs, Powder X-ray Diffraction (PXRD) is indispensable. It provides a unique fingerprint of the crystal structure, confirming the formation of the desired framework and assessing its phase purity and crystallinity. researchgate.netscispace.com

Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for characterizing the thermal properties of materials. TGA measures changes in mass as a function of temperature, indicating thermal stability and decomposition profiles. DSC is used to determine thermal transitions such as melting points, glass transitions, and crystallization temperatures, which is particularly important for the characterization of liquid crystalline polymers. koreascience.kr

UV-Vis Spectroscopy: This technique is used to study the electronic absorption properties of the compound. The UV-Vis spectrum of terephthalic acid shows characteristic absorption maxima that can be used for detection in HPLC analysis. sielc.com

Cross-Disciplinary Research with Biological Systems (excluding clinical human trials)

The interaction of synthetic esters with biological systems is a rapidly growing field of research. For "this compound," this could involve investigations into its biodegradability and the potential for enzymatic synthesis, which are critical for developing sustainable chemical processes.

Enzymes such as cutinases, lipases, and esterases are known to catalyze the hydrolysis of ester bonds. researchgate.net While the enzymatic degradation of polyethylene (B3416737) terephthalate (PET), a polymer of terephthalic acid, has been extensively studied, the specific enzymatic pathways for the degradation of smaller, asymmetric esters like "this compound" remain a promising area for exploration. researchgate.net

Enzyme engineering, including techniques like directed evolution and rational design, could be employed to develop novel biocatalysts with high specificity and efficiency for this particular ester. google.com Future research could focus on:

Screening for Novel Esterases: Identifying microorganisms from diverse environments that produce enzymes capable of hydrolyzing "this compound."

Site-Directed Mutagenesis: Modifying the active site of known esterases to improve their binding affinity and catalytic activity towards the phenyl propyl ester.

Enzymatic Synthesis: Exploring the use of engineered enzymes for the reverse reaction, the synthesis of "this compound" from terephthalic acid and phenylpropanol, which could offer a greener alternative to traditional chemical synthesis. nih.gov

The table below outlines potential enzyme candidates and engineering strategies:

Enzyme ClassSource Organism (Example)Engineering StrategyTarget Improvement
CutinaseFusarium solaniRational design of the substrate-binding groove. researchgate.netIncreased specificity for the phenyl propyl group.
Lipase (B570770)Candida antarcticaDirected evolution using high-throughput screening.Enhanced catalytic efficiency and thermal stability.
EsteraseBacillus subtilisImmobilization on a solid support.Improved reusability for continuous synthesis.

These approaches could lead to the development of environmentally benign processes for both the production and recycling of "this compound."

Computational Chemistry for Novel Applications

Computational chemistry provides powerful tools for predicting the properties of molecules and designing new ones with desired functionalities. For "this compound," computational methods can offer insights into its electronic structure, conformational preferences, and intermolecular interactions, guiding the development of novel applications.

By systematically modifying the chemical structure of "this compound" in silico, it is possible to tune its electronic and steric properties for specific applications. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl ring could alter its optical and electronic properties, making it suitable for use in organic electronics.

Quantum chemical calculations can be used to predict how these modifications affect key molecular properties. nih.gov A theoretical study could investigate the following derivatives:

DerivativeSubstituent GroupPredicted EffectPotential Application
4-Nitro-terephthalic acid, phenyl propyl ester-NO₂Lowering of the LUMO energy, potentially improving electron-accepting capabilities.Organic semiconductor
4-Amino-terephthalic acid, phenyl propyl ester-NH₂Raising of the HOMO energy, potentially enhancing electron-donating capabilities.Hole-transport material
2,5-Dimethyl-terephthalic acid, phenyl propyl ester-CH₃Increased steric hindrance, which could influence crystal packing and solubility. nih.govSoluble polymer additive

These computational predictions would provide a rational basis for the synthesis and experimental validation of new derivatives with tailored functionalities.

Molecular dynamics (MD) simulations can be employed to predict how "this compound" interacts with other molecules in complex systems, such as polymer blends or biological environments. These simulations can provide detailed information about the binding affinities, interaction energies, and conformational changes that occur upon interaction.

For instance, MD simulations could be used to:

Assess its compatibility with polymers: Predicting the miscibility and interfacial interactions of the ester with various polymer matrices, which is crucial for its use as a plasticizer or additive.

Model its interaction with enzyme active sites: Providing insights into the binding mode and orientation of the ester within an enzyme's active site, which can guide the rational design of more efficient biocatalysts. researchgate.net

Simulate its self-assembly: Investigating how individual molecules of the ester organize to form larger structures, which is relevant for its use in liquid crystals or other ordered materials. researchgate.net

These computational studies would accelerate the discovery of new applications for "this compound" by providing a fundamental understanding of its behavior at the molecular level.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for terephthalic acid, phenyl propyl ester, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The esterification of terephthalic acid with phenyl propanol via acid-catalyzed (e.g., sulfuric acid) or enzymatic methods is common. Reaction parameters like temperature (80–120°C), molar ratios (1:2 for diesters), and solvent choice (toluene or xylene for azeotropic water removal) critically affect yield. Impurity profiles should be monitored using HPLC with C18 columns (e.g., 150 mm × 4.6 mm, 5 μm) and UV detection at 254 nm . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential to confirm ester bond formation and regioselectivity .

Q. How can researchers characterize the thermal stability and degradation pathways of this ester under varying environmental conditions?

  • Methodological Answer : Thermogravimetric analysis (TGA) at heating rates of 10°C/min under nitrogen/oxygen atmospheres identifies decomposition temperatures (typically 200–300°C for similar esters). Coupled with gas chromatography-mass spectrometry (GC-MS), this reveals volatile degradation products like phthalic anhydride or phenyl propanol. Differential scanning calorimetry (DSC) detects phase transitions, while accelerated aging studies (e.g., 70°C/75% RH for 28 days) assess hydrolytic stability .

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) detects impurities at ppm levels. Reverse-phase HPLC using gradient elution (acetonitrile/water with 0.1% formic acid) resolves unreacted precursors and side products. For isomer discrimination, chiral columns or 2D-NMR (e.g., HSQC, COSY) are advised .

Q. What toxicity screening protocols apply to this compound in biological or environmental studies?

  • Methodological Answer : Acute toxicity can be assessed via Daphnia magna immobilization assays (OECD 202) or algal growth inhibition tests (OECD 201). For mammalian cell lines (e.g., HepG2), MTT assays evaluate cytotoxicity. Metabolite identification requires LC-MS/MS with collision-induced dissociation (CID). Environmental persistence is studied using OECD 301B biodegradation tests .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, aromatic substitution) in terephthalate esters influence their physicochemical properties?

  • Methodological Answer : Molecular dynamics simulations (e.g., AMBER or CHARMM force fields) correlate ester chain length with glass transition temperatures (Tg) and solubility parameters. Experimentally, dynamic light scattering (DLS) measures aggregation behavior in solvents, while X-ray crystallography (if crystals are obtainable) reveals packing motifs. For phenyl propyl esters, π-π stacking interactions dominate thermal stability .

Q. What strategies resolve spectral overlaps in NMR or IR data when analyzing complex mixtures containing this ester?

  • Methodological Answer : For ¹H NMR, selective excitation pulses (e.g., DPFGSE) suppress solvent or matrix signals. 2D-IR spectroscopy with principal component analysis (PCA) deconvolutes overlapping carbonyl stretches (1700–1750 cm⁻¹). In GC-MS, tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) enhances specificity for co-eluting peaks .

Q. How can researchers address contradictions in reported solubility data for terephthalic acid esters across different studies?

  • Methodological Answer : Standardize measurement protocols using the shake-flask method (OECD 105) with UV/Vis quantification. Account for polymorphic forms via powder X-ray diffraction (PXRD). Computational methods like COSMO-RS predict solubility parameters and identify outliers due to impurities or measurement artifacts .

Q. What computational models predict the ester’s interaction with polymers or biomolecules for material science or drug delivery applications?

  • Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) optimize geometries and calculate binding energies with polymer matrices (e.g., polypropylene). Molecular docking (AutoDock Vina) simulates interactions with proteins like serum albumin. For diffusion studies, coarse-grained models in LAMMPS or GROMACS simulate ester migration in polymer blends .

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